1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid 1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15864578
InChI: InChI=1S/C18H20N2O3S/c1-3-13(2)15-10-8-14(9-11-15)12-20-17-7-5-4-6-16(17)19-18(20)24(21,22)23/h4-11,13H,3,12H2,1-2H3,(H,21,22,23)
SMILES:
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.4 g/mol

1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid

CAS No.:

Cat. No.: VC15864578

Molecular Formula: C18H20N2O3S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid -

Specification

Molecular Formula C18H20N2O3S
Molecular Weight 344.4 g/mol
IUPAC Name 1-[(4-butan-2-ylphenyl)methyl]benzimidazole-2-sulfonic acid
Standard InChI InChI=1S/C18H20N2O3S/c1-3-13(2)15-10-8-14(9-11-15)12-20-17-7-5-4-6-16(17)19-18(20)24(21,22)23/h4-11,13H,3,12H2,1-2H3,(H,21,22,23)
Standard InChI Key VBPMUPGCOFGSTM-UHFFFAOYSA-N
Canonical SMILES CCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-[(4-butan-2-ylphenyl)methyl]benzimidazole-2-sulfonic acid, reflects its intricate architecture. The benzimidazole moiety (a bicyclic system comprising fused benzene and imidazole rings) is substituted at the 1-position by a 4-(sec-butyl)benzyl group and at the 2-position by a sulfonic acid group (SO3H-\text{SO}_3\text{H}) . The sec-butyl side chain introduces a branched aliphatic component, potentially influencing lipophilicity and steric interactions.

Table 1: Key Identifiers of 1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic Acid

PropertyValue
CAS Number1147200-25-6
Molecular FormulaC18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight344.4 g/mol
IUPAC Name1-[(4-butan-2-ylphenyl)methyl]benzimidazole-2-sulfonic acid
Canonical SMILESCCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O

Synthetic Pathways and Optimization

Challenges in Purification and Yield Optimization

The polar sulfonic acid group complicates purification due to high aqueous solubility. Techniques such as ion-exchange chromatography or recrystallization from mixed solvents (e.g., ethanol-water) may be employed . Reported yields for similar compounds range from 40–60%, highlighting room for methodological refinement .

Hazard TypeGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves; wash skin immediately after exposure
Eye IrritationH319Use safety goggles; rinse eyes with water for 15 minutes
Respiratory IrritationH335Use fume hoods or respirators in poorly ventilated areas

Comparative Analysis with Analogous Compounds

Table 3: Comparison of Benzimidazole Sulfonamide Derivatives

CompoundMolecular FormulaMIC (mg/mL)Key Structural Features
1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acidC18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}N/ASec-butylbenzyl, sulfonic acid
Bis-benzimidazole sulfonamide 3c C22H20N4O6S2\text{C}_{22}\text{H}_{20}\text{N}_4\text{O}_6\text{S}_20.75Dual benzimidazole cores, methoxy groups
4-Nitrobenzenesulfonamide derivative C13H10N2O4S\text{C}_{13}\text{H}_{10}\text{N}_2\text{O}_4\text{S}1.2Nitro group at para position

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator